molecular formula C9H19NO B1388799 3-(2-Ethoxyethyl)piperidine CAS No. 946682-08-2

3-(2-Ethoxyethyl)piperidine

Cat. No. B1388799
M. Wt: 157.25 g/mol
InChI Key: BNVNBSVMAFCIJZ-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl)piperidine is a piperidine derivative that is commonly used in pharmaceutical research. The chemical formula for 3-(2-Ethoxyethyl)piperidine is C9H19NO , and its molecular weight is 157.25 g/mol. It is a colorless, clear liquid that has a boiling point of 131°C at 760 mmHg.


Synthesis Analysis

The synthesis of piperidines, including 3-(2-Ethoxyethyl)piperidine, has been a subject of extensive research . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . This method involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate .


Molecular Structure Analysis

The molecular structure of 3-(2-Ethoxyethyl)piperidine includes a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The (3S)-3-(2-ethoxyethyl)piperidine-2,6-dione molecule contains a total of 28 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 imide(s) (-thio), and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

Piperidines, including 3-(2-Ethoxyethyl)piperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A novel approach for the synthesis of enantioenriched 3-boryl-tetrahydropyridines via the Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines has been developed .


Physical And Chemical Properties Analysis

3-(2-Ethoxyethyl)piperidine is a colorless, clear liquid that has a boiling point of 131°C at 760 mmHg. Its chemical formula is C9H19NO , and its molecular weight is 157.25 g/mol.

Safety And Hazards

While specific safety and hazards information for 3-(2-Ethoxyethyl)piperidine was not found in the search results, general safety measures for handling piperidine derivatives include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Piperidines, including 3-(2-Ethoxyethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . An organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .

properties

IUPAC Name

3-(2-ethoxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-11-7-5-9-4-3-6-10-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVNBSVMAFCIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethoxyethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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